molecular formula C16H23NO5 B1303822 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid CAS No. 453557-72-7

3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid

Cat. No.: B1303822
CAS No.: 453557-72-7
M. Wt: 309.36 g/mol
InChI Key: ZPTLOCLQIAZRFR-UHFFFAOYSA-N
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Description

This compound features a tert-butoxycarbonyl (Boc)-protected amino group attached to a propanoic acid backbone, with a 4-ethoxyphenyl substituent at the β-position.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTLOCLQIAZRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156636
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-72-7
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Reagents & Conditions Notes
1 Ester Hydrolysis (if starting from ester) LiOH in THF/water (2:1 v/v), room temperature, 2 hours Converts ester to free acid, mild conditions prevent racemization
2 Boc Protection of Amino Group Boc₂O (1.1 eq), Et₃N (1.2 eq), DCM, 0–25°C, 2–4 hours Reaction monitored by TLC or LC-MS; base scavenges HCl formed
3 Work-up and Purification Extraction with ethyl acetate/water, acidification to pH ~6, recrystallization or preparative HPLC Ensures high purity and enantiomeric integrity

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent DCM for Boc protection; THF/water for hydrolysis DCM minimizes side reactions; THF/water optimizes hydrolysis efficiency
Temperature 0–25°C for Boc protection Lower temperatures reduce side reactions and racemization
Base Triethylamine preferred over stronger bases Prevents racemization and side reactions, improves yield
Reaction Time 2–4 hours for Boc protection Sufficient for complete conversion without degradation

Purification and Characterization

  • Purification : Extraction, acid-base work-up, recrystallization, or preparative HPLC to achieve >98% purity and enantiomeric excess.
  • Characterization : Confirmed by NMR (¹H, ¹³C), mass spectrometry, and chiral HPLC.
  • Enantiomeric Purity : Validated by chiral HPLC using Chiralpak® columns and optical rotation measurements.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Boc Protection of Amino Acid 3-Amino-3-(4-ethoxyphenyl)propanoic acid Boc₂O, Et₃N, DCM Room temp, 2–4 h Simple, high yield, mild conditions Requires pure amino acid precursor
Multi-step Condensation-Reduction-Oxidation 4-Ethoxybenzaldehyde, tert-butyl carbamate NaH, NaBH₄, KMnO₄ Varied, multi-step Allows stereochemical control More complex, longer synthesis

Research Findings and Industrial Relevance

  • The Boc-protection strategy is widely used in peptide synthesis and organic synthesis to protect amino groups due to its stability and ease of removal under acidic conditions.
  • Industrial production may utilize continuous flow microreactor systems to improve efficiency, scalability, and sustainability, as demonstrated for related Boc-protected amino acids.
  • The ethoxy substituent on the phenyl ring influences electronic properties and solubility, which can affect reaction kinetics and purification steps.
  • Maintaining stereochemical integrity during synthesis is critical, especially for pharmaceutical applications, and is achieved by careful choice of base, solvent, and temperature.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The 4-ethoxyphenyl group distinguishes this compound from analogs with varying aryl substituents. Key comparisons include:

4-Methoxyphenyl Analog
  • Compound: 3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid .
  • Electronic effects are similar (both are electron-donating), but steric bulk differs, which may influence binding to target proteins.
4-Fluorophenyl Analog
  • Compound: 3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid .
  • Comparison :
    • The fluorine atom is electron-withdrawing, altering the electronic environment of the phenyl ring.
    • This analog is specifically used in developing leucine-rich repeat kinase 2 (LRRK2) inhibitors. Its melting point (152–154°C) suggests higher crystallinity compared to ethoxy/methoxy analogs.
4-Bromophenyl Analog
  • Compound: (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid .
  • Comparison :
    • The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in PROTAC synthesis.
    • Increased molecular weight and halogen-related toxicity may limit biological applications compared to ethoxy derivatives.
4-Nitrophenyl Analog
  • Compound: (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid .
  • Comparison: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the acidity of the propanoic acid moiety. Primarily used as a synthetic intermediate due to its reactivity in reduction or substitution reactions.

Backbone and Functional Group Modifications

Positional Isomerism
  • Compound: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid .
  • Comparison: The amino group is at the α-position (C2) instead of the β-position (C3), altering steric and electronic interactions in enzyme binding pockets. Used as a precursor for type D inhibitors targeting proteases.
Heterocyclic Derivatives
  • Compound: 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid .
  • Comparison :
    • Incorporation of an oxadiazole ring introduces rigidity and hydrogen-bonding capability, enhancing target selectivity in drug design.
    • The ethoxyphenyl group is retained, but the heterocycle may improve metabolic stability.

Pharmacological and Physicochemical Properties

Compound Substituent Key Properties/Applications Reference
3-[(Tert-Boc)amino]-3-(4-ethoxyphenyl)PA 4-ethoxy High lipophilicity; potential intermediate -
3-[(Tert-Boc)amino]-3-(4-methoxyphenyl)PA 4-methoxy Lower lipophilicity; similar synthetic routes
3-[(Tert-Boc)amino]-3-(4-fluorophenyl)PA 4-fluoro LRRK2 inhibitor candidate; mp 152–154°C
(S)-3-(4-Bromophenyl)-3-(Tert-Boc)PA 4-bromo PROTAC precursor; halogen reactivity
3-[3-(4-Ethoxyphenyl)oxadiazolyl]PA Oxadiazole + ethoxy Enhanced target selectivity

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 500788-87-4

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular processes. Studies have indicated that compounds with similar structures can act as inhibitors of various enzymes, including histone deacetylases (HDACs) and kinesins, which are crucial for cell division and proliferation.

Biological Activities

  • Inhibition of HDACs :
    • Compounds related to this compound have shown varying degrees of inhibition against HDACs, which are important for regulating gene expression. For instance, azumamides derived from similar scaffolds demonstrated IC50 values ranging from 14 to 67 nM against class I HDACs .
  • Kinesin Inhibition :
    • The compound may also inhibit kinesin proteins, which are essential for mitotic spindle formation. Inhibitors targeting kinesins can induce multipolar spindle formation in cancer cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget/EnzymeIC50 ValueReference
HDAC InhibitionHDAC1-314 - 67 nM
Kinesin InhibitionHSET (KIFC1)Micromolar range
Cell Proliferation InhibitionCancer Cell LinesVaries by line

Case Study: Kinesin Inhibitors

In a study involving the discovery of new inhibitors for HSET, a series of compounds were synthesized that exhibited significant inhibition in vitro. The best candidates showed nanomolar potency and were effective in inducing multipolarity in centrosome-amplified cancer cells, leading to increased cell death rates .

Safety Profile

The safety profile of this compound has not been extensively documented. However, related compounds have been noted for potential toxicity at higher concentrations, emphasizing the need for careful dosage management in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid?

The synthesis typically involves:

  • Amino group protection : Reacting the parent amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to introduce the Boc group .
  • Substitution optimization : Coupling the Boc-protected intermediate with 4-ethoxyphenyl derivatives via nucleophilic substitution or Friedel-Crafts alkylation, depending on the backbone .
  • Purification : Column chromatography (silica gel, using petroleum ether/ethyl acetate gradients) or preparative HPLC for high-purity isolation .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • 1H/13C NMR to confirm the Boc group’s presence (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and aryl substitution patterns .
    • LCMS (ESI) to verify molecular weight (e.g., [M+H]+ expected for C₁₆H₂₃NO₅) and detect impurities .
    • HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis .
  • Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize deprotection .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the Boc-protected amino acid with 4-ethoxyphenyl moieties?

  • Catalytic systems : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in amide bond formation .
  • Solvent effects : Dichloromethane (DCM) or DMF improves solubility of aromatic intermediates, while maintaining low reaction temperatures (0–4°C) reduces side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of aryl halide to Boc-protected intermediate minimizes unreacted starting material .

Q. What strategies address stereochemical challenges in synthesizing enantiopure forms of this compound?

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., enantiopure amino acids) to control the α-carbon stereochemistry .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral amines (e.g., L-proline derivatives) improves enantiomeric excess (ee >98%) .

Q. How does the 4-ethoxyphenyl group influence the compound’s physicochemical properties compared to other aryl substituents?

  • Lipophilicity : The ethoxy group increases logP compared to unsubstituted phenyl (e.g., logP = 2.1 vs. 1.5), enhancing membrane permeability in biological assays .
  • Electronic effects : The electron-donating ethoxy group stabilizes carbocation intermediates in electrophilic reactions, altering regioselectivity .

Q. What methodologies are used to analyze potential biological interactions of this compound in drug discovery?

  • In-silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., kinases, GPCRs) .
  • SPR (Surface Plasmon Resonance) : Quantifies real-time binding kinetics (ka/kd) to immobilized receptors .
  • Metabolic stability assays : Liver microsome studies (human/rat) assess susceptibility to cytochrome P450-mediated degradation .

Q. How can conflicting data on bioactivity be resolved when testing derivatives of this compound?

  • Structure-activity relationship (SAR) analysis : Correlate substituent variations (e.g., halogenation, alkyl chain length) with activity trends using multivariate regression .
  • Counter-screening : Test compounds against off-target proteins to rule out nonspecific interactions .
  • Batch reproducibility checks : Verify synthetic consistency via NMR and LCMS to exclude batch-to-batch variability .

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